
2-chlorophenyl 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chlorophenyl 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate, also known as CPDB, is a chemical compound that is widely used in scientific research. It is a type of liquid crystal material that has been found to exhibit a range of interesting properties, including high thermal stability, low viscosity, and high birefringence. In
作用機序
The mechanism of action of 2-chlorophenyl 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate is not fully understood. However, it is believed that 2-chlorophenyl 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate interacts with the lipid bilayer of cell membranes, leading to changes in membrane fluidity and permeability. This can affect various cellular processes, including ion transport, signal transduction, and protein synthesis.
Biochemical and Physiological Effects:
2-chlorophenyl 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate has been found to exhibit various biochemical and physiological effects. It has been shown to affect the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. 2-chlorophenyl 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate has also been found to exhibit anti-inflammatory and antioxidant properties. In addition, 2-chlorophenyl 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate has been studied for its potential neuroprotective effects.
実験室実験の利点と制限
2-chlorophenyl 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate has several advantages for lab experiments. It is a stable and easily synthesizable material that can be used in various applications. 2-chlorophenyl 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate also exhibits high thermal stability, low viscosity, and high birefringence, making it suitable for use in liquid crystal displays and other optical applications. However, 2-chlorophenyl 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate has some limitations, including its low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for the study of 2-chlorophenyl 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate. One potential direction is the synthesis of new liquid crystal materials based on 2-chlorophenyl 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate. Another direction is the study of 2-chlorophenyl 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate for its potential applications in drug delivery and neuroprotection. Further research is also needed to fully understand the mechanism of action of 2-chlorophenyl 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate and its effects on cellular processes.
合成法
2-chlorophenyl 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate can be synthesized using a simple two-step process. The first step involves the reaction of 2-chlorophenyl 2,6-dibromo-4-hydroxybenzoate with pentylcyclohexylmagnesium bromide to form an intermediate product. The second step involves the reaction of the intermediate product with thionyl chloride to form 2-chlorophenyl 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate. The overall yield of this process is around 50%.
科学的研究の応用
2-chlorophenyl 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate has been extensively used in scientific research due to its unique properties. It has been used as a liquid crystal material in various applications, including display technology, optical communication, and sensing. 2-chlorophenyl 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate has also been used as a building block for the synthesis of other liquid crystal materials. In addition, 2-chlorophenyl 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate has been studied for its potential applications in drug delivery, as it has been found to form stable complexes with various drugs.
特性
IUPAC Name |
(2-chlorophenyl) 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27Br2ClO2/c1-2-3-4-7-16-10-12-17(13-11-16)18-14-19(25)23(20(26)15-18)24(28)29-22-9-6-5-8-21(22)27/h5-6,8-9,14-17H,2-4,7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBKHXSKKRGJAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC(=C(C(=C2)Br)C(=O)OC3=CC=CC=C3Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27Br2ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-{[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]imino}di(2-propanol)](/img/structure/B5085530.png)
![2-[(1-carboxypropyl)thio]nicotinic acid](/img/structure/B5085533.png)
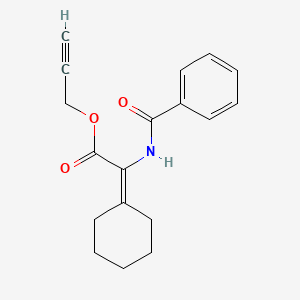
![4-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5085548.png)
![1-[3-(benzyloxy)-4-methoxyphenyl]octahydro-4a(2H)-isoquinolinol](/img/structure/B5085557.png)
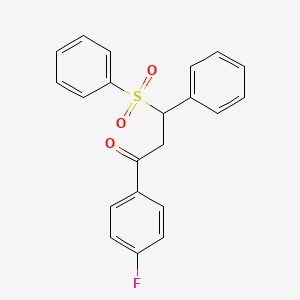
![4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B5085567.png)
![N-(4-methylphenyl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5085574.png)
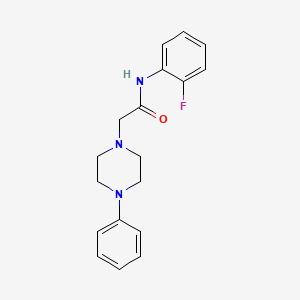
![2-[(2,3-difluorophenoxy)methyl]-N-{[1-(dimethylamino)cyclohexyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5085604.png)
![7-(4-chlorophenyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5085619.png)
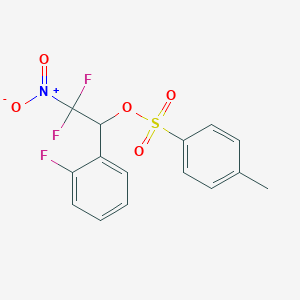
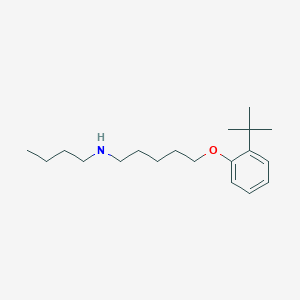
![4-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5085641.png)